Isodimethoate
Overview
Description
Isodimethoate is a thermal decomposition product that is present in usual pesticide formulations of dimethoate . It is an organophosphorus pesticide and an inhibitor of acetylcholinesterase .
Synthesis Analysis
Isodimethoate has been shown to inhibit the growth of bacteria, such as Salmonella typhimurium, in vivo studies. This pesticide inhibits mammalian cell division by blocking DNA synthesis and inhibiting protein synthesis .
Molecular Structure Analysis
The proposed study concerns the inclusion complexation of dimethoate (DMT) in the β-cyclodextrin (β-CD) molecule cage using a 1:1 stoichiometry. The interactions between DMT and β-CD were evaluated using PM7 and DFT in water and gas, using the CAMB3LYP functional 6-31G(d,p) basis set .
Chemical Reactions Analysis
Isodimethoate is a hit-and-run agent that renders part of AChE non-reactivatable within a short period of time . It hydrolyzes readily in buffered solutions at pH 7.4 and 37 degrees C with liberation of methylmercaptan .
Physical And Chemical Properties Analysis
Isodimethoate has a chemical formula of C5H12NO3PS2 and a molecular weight of 229.26 g/mol . It is a grey-white crystalline solid with a melting point of 43 to 45 °C and a boiling point of 117 °C at 10 Pa . It has a solubility in water of 2.5 g/100 ml .
Scientific Research Applications
Enzyme Inhibition Properties
Isodimethoate, a thermal decomposition product of dimethoate, has been identified as a direct anticholinesterase agent. It exhibits a significant inhibition rate constant towards human red blood cell acetylcholinesterase (AChE). Compared to omethoate, the CYP450-mediated active metabolite of dimethoate, isodimethoate displays higher potency. Its inhibited AChE demonstrates fast spontaneous reactivation and aging kinetics. Isodimethoate's hydrolysis in buffered solutions results in the liberation of methylmercaptan, making it a 'hit-and-run' agent that impacts AChE reactivation (Eyer, Radtke, & Worek, 2008).
Biofilm Formation Influence
Isodimethoate's role extends to influencing bacterial cell attachment and biofilm formation. Research focused on the modifications of polyethylene, a material used in medicine and the water industry, revealed that various organosilanes, including isobutylmethyldimethoxysilane, impact the adhesive properties of Aeromonas hydrophila. These modifications showcased antiadhesive and antibacterial characteristics, vital in medical and industrial contexts (Kręgiel & Niedzielska, 2014).
Agricultural Weed Control
In the agricultural sector, isodimethoate's derivatives, like isoproturon, have been effective in controlling weeds in various crops. Studies have shown that isoproturon, when applied at specific times and doses, can significantly impact weed control and grain yield in crops like wheat. This application plays a crucial role in crop management and yield optimization (Singh & Malik, 1993).
Herbicide Efficacy in Mentha Species
Research on Mentha arvensis and Mentha piperita indicated that pre-emergence application of isoproturon effectively controlled weeds, influencing herb and oil yields. This demonstrates the role of isodimethoate derivatives in managing herbaceous plants for optimal yield and quality (Kumar, Walia, & Brar, 2001).
Safety And Hazards
Isodimethoate is very toxic; the probable oral lethal dose in humans is between 50-500 mg/kg . It is a cholinesterase inhibitor, meaning it affects the central nervous system . Improper storage, handling, preparation, and/or use of pesticides can result in either a lowering or complete loss of safety and/or efficacy .
properties
IUPAC Name |
2-[methoxy(methylsulfanyl)phosphoryl]sulfanyl-N-methylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO3PS2/c1-6-5(7)4-12-10(8,9-2)11-3/h4H2,1-3H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZFDJFTOCCEPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSP(=O)(OC)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12NO3PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00955066 | |
Record name | 2-{[Methoxy(methylsulfanyl)phosphoryl]sulfanyl}-N-methylethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00955066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isodimethoate | |
CAS RN |
3344-11-4 | |
Record name | Phosphorodithioic acid, O,S-dimethyl ester, S-ester with 2-mercapto-N-methylacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003344114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-{[Methoxy(methylsulfanyl)phosphoryl]sulfanyl}-N-methylethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00955066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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